molecular formula C14H19NO4S B1328679 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-97-8

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No. B1328679
M. Wt: 297.37 g/mol
InChI Key: FRBUVPVEWVGXHC-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that falls within the category of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The presence of the sulfonyl group attached to the phenyl ring and the piperidine moiety suggests that this compound could exhibit interesting chemical and pharmacological properties .

Synthesis Analysis

The

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Enzyme Inhibition Activities : A series of compounds derived from ethyl piperidine-4-carboxylate, including those similar to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, were synthesized and evaluated for their enzyme inhibition activities, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated potential as excellent inhibitors for AChE and BChE, essential in treating diseases like Alzheimer's (Khalid, Rehman, & Abbasi, 2014).

Crystal Structure Analysis

  • Crystal Structures of Analogs : The crystal structures of analogs of 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid were determined, providing insights into their molecular configuration. These studies are crucial for understanding how these compounds interact at the molecular level, particularly in drug development processes (Mambourg et al., 2021).

Anticancer Potential

  • Evaluation as Anticancer Agents : Derivatives of piperidine-4-carboxylic acid were synthesized and evaluated for their potential as anticancer agents. Some of these derivatives showed promising results in inhibiting cancer cell growth, indicating the potential therapeutic use of these compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Activity

  • Antibacterial Studies : Compounds related to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid were synthesized and screened for their antibacterial properties. These studies are significant in exploring new antibacterial agents, especially in the context of increasing antibiotic resistance (Khalid et al., 2016).

Antioxidant and Anticholinesterase Activity

  • Biological Activities Screening : Novel compounds containing sulfonyl hydrazone and piperidine rings, similar in structure to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These properties are crucial in the development of treatments for neurodegenerative diseases and oxidative stress-related disorders (Karaman et al., 2016).

Medicinal Chemistry Applications

  • Human Beta(3) Agonists : Certain (4-piperidin-1-yl)-phenyl sulfonamides, closely related to 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid, have been identified as potent and selective human beta(3) adrenergic receptor agonists. This is relevant in the development of drugs targeting metabolic disorders (Hu et al., 2001).

properties

IUPAC Name

1-(4-ethylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-20(18,19)13-5-3-12(4-6-13)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBUVPVEWVGXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195946
Record name 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid

CAS RN

951624-97-8
Record name 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951624-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[4-(ethylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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